molecular formula C15H18N2O4S B12720482 Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester CAS No. 91119-76-5

Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester

Cat. No.: B12720482
CAS No.: 91119-76-5
M. Wt: 322.4 g/mol
InChI Key: GNJRMANZNABSAG-YBEGLDIGSA-N
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Description

Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiazinone ring, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazinone ring, followed by the introduction of the ethyl ester group through esterification reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazinone ring to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific enzymes and receptors may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and materials. Its unique chemical properties enable the development of high-performance products with specific functionalities.

Mechanism of Action

The mechanism of action of acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The benzothiazinone ring plays a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, methyl ester
  • Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, propyl ester

Uniqueness

Compared to similar compounds, acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester exhibits unique reactivity and biological activity due to the specific arrangement of functional groups. Its ethyl ester group provides distinct solubility and stability characteristics, making it suitable for various applications.

Properties

CAS No.

91119-76-5

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 2-[(Z)-1-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)ethylideneamino]oxyacetate

InChI

InChI=1S/C15H18N2O4S/c1-4-20-15(19)8-21-16-10(2)11-5-6-13-12(7-11)17(3)14(18)9-22-13/h5-7H,4,8-9H2,1-3H3/b16-10-

InChI Key

GNJRMANZNABSAG-YBEGLDIGSA-N

Isomeric SMILES

CCOC(=O)CO/N=C(/C)\C1=CC2=C(C=C1)SCC(=O)N2C

Canonical SMILES

CCOC(=O)CON=C(C)C1=CC2=C(C=C1)SCC(=O)N2C

Origin of Product

United States

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